molecular formula C8H5F6NO B079494 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline CAS No. 409114-48-3

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

Cat. No. B079494
M. Wt: 245.12 g/mol
InChI Key: FYZGPCRHKPVHOY-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a compound of significant interest in various fields of chemistry due to its unique structural features. It incorporates both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring, making it a versatile intermediate in chemical synthesis.

Synthesis Analysis

The synthesis of derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline has been explored in various studies. For instance, an improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, prepared from 4-trifluoromethoxy aniline, showed a high reaction yield and purity (Ding Zhi-yuan, 2011).

Molecular Structure Analysis

Studies involving derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline have highlighted their structural characteristics. For example, the conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium in solid state shows that the trifluoromethoxy group is nearly perpendicular to the arene ring (F. Rose-munch et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of this compound have been explored in various studies. For instance, Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, highlighting their liquid crystalline properties (Miyajima et al., 1995).

Physical Properties Analysis

Physical properties such as vibrational analysis have been studied for similar compounds. For example, Revathi et al. (2017) conducted a vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, contributing to understanding the physical properties of related compounds (Revathi et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline and its derivatives have been a subject of interest in various studies. For example, Leroux et al. (2003) discussed the hydrogen/lithium permutation ("metalation") of trifluoromethoxy-substituted anilines, demonstrating the importance of this process in the synthesis of new compounds (Leroux et al., 2003).

Scientific Research Applications

Conformational Studies

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline has been studied for its conformational properties in organometallic complexes. A study by Rose-munch et al. (1994) demonstrated that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring, suggesting unique structural characteristics for this compound in organometallic chemistry (Rose-munch et al., 1994).

Liquid Crystal Applications

This compound has been utilized in the synthesis of liquid crystals. Miyajima et al. (1995) synthesized derivatives of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline that exhibit stable smectic phases, indicating its potential in liquid crystal technology (Miyajima et al., 1995).

Synthetic Methodology

Pengju Feng and Ming‐Yu Ngai (2016) described a synthesis protocol for ortho-trifluoromethoxylated aniline derivatives using this compound. This method has implications for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Agrochemical Intermediate

An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was described by Ding Zhi-yuan (2011), indicating the significance of this compound in agrochemical synthesis (Zhi-yuan, 2011).

Material Science

In material science, the trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity make it an interesting component for study. Shuo Guo et al. (2017) explored its use in the synthesis of trifluoromethoxylated organic molecules, highlighting its importance in pharmaceuticals and agrochemicals (Guo et al., 2017).

Safety And Hazards

The safety and hazards of this compound would likely depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future directions for the study and use of this compound could potentially include its development as a pharmaceutical or its use in the synthesis of other complex organic compounds .

properties

IUPAC Name

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGPCRHKPVHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591753
Record name 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

CAS RN

409114-48-3
Record name 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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